methyl 2-amino-4-(4-fluorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate
Description
Methyl 2-amino-4-(4-fluorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate is a fused pyranopyridine derivative characterized by:
- A 4-fluorophenyl substituent at position 4 of the pyrano[3,2-c]pyridine core.
- A methyl ester group at position 2.
- A 7-methyl group and a 5-oxo-5,6-dihydro moiety in the pyridine ring.
Properties
IUPAC Name |
methyl 2-amino-4-(4-fluorophenyl)-7-methyl-5-oxo-4,6-dihydropyrano[3,2-c]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O4/c1-8-7-11-13(16(21)20-8)12(9-3-5-10(18)6-4-9)14(15(19)24-11)17(22)23-2/h3-7,12H,19H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NESJBIXZSJLMSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C(=O)OC)C3=CC=C(C=C3)F)C(=O)N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-4-(4-fluorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrano[3,2-c]pyridine core through a cyclization reaction. This can be achieved by reacting a suitable pyridine derivative with a carbonyl compound under acidic or basic conditions to form the fused ring system. The introduction of the fluorophenyl group can be accomplished through a nucleophilic aromatic substitution reaction, where a fluorinated aromatic compound is reacted with an appropriate nucleophile. The amino group can be introduced via a reductive amination reaction, where an amine is reacted with a carbonyl compound in the presence of a reducing agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-4-(4-fluorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the aromatic ring and the pyridine ring.
Cyclization: The compound can undergo cyclization reactions to form new ring systems or to modify existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens (Cl2, Br2), nucleophiles (NH3, OH-), and electrophiles (NO2+, SO3) are used under various conditions.
Cyclization: Cyclization reactions often require catalysts such as acids (H2SO4, HCl) or bases (NaOH, KOH).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halogens, nitro groups, or alkyl groups.
Scientific Research Applications
Methyl 2-amino-4-(4-fluorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: It is used in the development of new materials, such as polymers and coatings, and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of methyl 2-amino-4-(4-fluorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The presence of the fluorophenyl group can enhance its binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Substituent Variations at Position 4
Key Observations:
- Electron-Withdrawing vs. Donor Groups: The 4-fluorophenyl group (moderate electron-withdrawing) in the target compound contrasts with 4-methoxyphenyl (electron-donating, 3z) and 4-chlorophenyl (strongly electron-withdrawing, ). These differences influence electronic properties and reactivity.
- Melting Points : The 4-methoxyphenyl analog (3z) has a high melting point (241–243°C), attributed to hydrogen bonding from the NH₂ and ester groups . Fluorine’s smaller size and electronegativity may reduce intermolecular interactions compared to methoxy, but direct data are lacking.
Substituent Variations at Position 6
Key Observations:
- Synthetic Accessibility: All analogs in were synthesized via 6-hour reflux in methanol, suggesting similar synthetic routes for the target compound.
Functional Group Variations at Position 3
| Compound Name | R (Position 3) | Notable Properties | Reference |
|---|---|---|---|
| Target Compound | Methyl ester | Ester hydrolysis potential | - |
| 2-Amino-...-3-carbonitrile () | Nitrile | Increased polarity; H-bond acceptor |
Key Observations:
- Ester vs. Nitrile : The methyl ester in the target compound may offer better metabolic stability compared to nitriles, which are prone to hydrolysis or bioactivation .
Research Findings and Implications
Spectroscopic Trends
- IR Spectroscopy : The ester carbonyl (C=O) in 3z appears at 1690 cm⁻¹, while nitrile analogs () show C≡N stretches at ~2200 cm⁻¹. Fluorine’s inductive effect may slightly shift the ester C=O frequency in the target compound .
- NMR Spectroscopy : In 3z, the 4-methoxyphenyl group produces a singlet at δ 3.72 (OCH₃), whereas the target compound’s 4-fluorophenyl group would show coupling (J = 8–9 Hz) for aromatic protons .
Biological Activity
Methyl 2-amino-4-(4-fluorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities. This compound features a complex structure that includes a pyrano[3,2-c]pyridine core, which is significant in medicinal chemistry due to its diverse biological properties.
The molecular formula of the compound is with a molecular weight of approximately 298.31 g/mol. Its structure includes functional groups such as an amino group and a fluorophenyl moiety, which are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C17H15FN2O4 |
| Molecular Weight | 298.31 g/mol |
| IUPAC Name | This compound |
| CAS Number | 767300-05-0 |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains. For instance, it was tested against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa, demonstrating moderate inhibitory effects with minimum inhibitory concentration (MIC) values comparable to standard antibiotics like ciprofloxacin .
Anticancer Activity
The compound has also been evaluated for its anticancer potential. In studies involving cell lines such as HCT116 (colon cancer) and MCF7 (breast cancer), it displayed cytotoxic effects with IC50 values indicating potent activity against these cancer types . The mechanism of action appears to involve the induction of apoptosis in cancer cells, making it a candidate for further development in cancer therapeutics.
The biological activity of this compound can be attributed to its ability to interact with specific cellular targets. The presence of the fluorophenyl group enhances lipophilicity and may facilitate better cell membrane penetration. Additionally, the amino group could play a role in hydrogen bonding with target proteins, enhancing binding affinity and specificity .
Case Studies
- Antimicrobial Efficacy : A study assessed the antimicrobial properties of the compound against various pathogens. It was found to be effective against both Gram-positive and Gram-negative bacteria, with notable activity against resistant strains.
- Anticancer Evaluation : In a comparative study, this compound was tested alongside established chemotherapeutics. Results indicated that it not only inhibited cell proliferation but also induced apoptosis in treated cells.
Q & A
Q. Q1. What are the critical steps for synthesizing methyl 2-amino-4-(4-fluorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate, and how can reaction conditions be optimized for higher yields?
Methodological Answer:
- Synthetic Route : Based on analogous pyrano-pyridine derivatives (e.g., ethyl 5-(3-fluorophenyl)-2-[(4-fluorophenyl)methylidene]-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate), multi-step cyclocondensation reactions involving keto-enol tautomerization and nucleophilic substitution are likely key steps .
- Optimization : Use polar aprotic solvents (e.g., DMF or DCM) to stabilize intermediates. Temperature control (e.g., 60–80°C) and catalytic bases (e.g., NaOH) enhance cyclization efficiency. Monitor reaction progress via TLC or HPLC to isolate intermediates and minimize side products .
Q. Q2. How should researchers validate the purity and structural integrity of this compound post-synthesis?
Methodological Answer:
- Purity : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95% recommended).
- Structural Confirmation :
Advanced Research Questions
Q. Q3. How can computational modeling predict the reactivity of the 4-fluorophenyl group in this compound for structure-activity relationship (SAR) studies?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions. Fluorine’s electron-withdrawing effect stabilizes the pyrano-pyridine core, enhancing electrophilic reactivity at the 3-carboxylate position .
- Molecular Docking : Simulate interactions with biological targets (e.g., kinase enzymes) using AutoDock Vina. Fluorophenyl groups often improve binding affinity via hydrophobic interactions .
Q. Q4. What strategies resolve contradictions in spectroscopic data (e.g., unexpected 1H^1H1H-NMR splitting patterns)?
Methodological Answer:
- Dynamic Effects : Assess temperature-dependent NMR to detect tautomeric equilibria (e.g., keto-enol shifts in the pyrano ring).
- Isotopic Labeling : Introduce -labeled analogs to simplify splitting patterns and assign overlapping signals .
- 2D NMR (COSY, NOESY) : Map through-space correlations to confirm substituent orientations .
Experimental Design & Safety
Q. Q5. How should researchers design a stability study for this compound under varying pH and temperature conditions?
Methodological Answer:
Q. Q6. What safety protocols are critical when handling intermediates with reactive fluorophenyl groups?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
